molecular formula C22H25N5O2S B4217706 2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine

2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine

Cat. No.: B4217706
M. Wt: 423.5 g/mol
InChI Key: ADXAVJCJLDPHNB-UHFFFAOYSA-N
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Description

2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles.

    Introduction of Morpholine Groups: Morpholine groups can be introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of Naphthylmethylthio Group: The naphthylmethylthio group can be attached via a thiolation reaction, where a naphthylmethyl halide reacts with a thiol group on the triazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-morpholin-4-yl-6-(naphthalen-1-ylmethylsulfanyl)-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-2-7-19-17(4-1)5-3-6-18(19)16-30-22-24-20(26-8-12-28-13-9-26)23-21(25-22)27-10-14-29-15-11-27/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXAVJCJLDPHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SCC3=CC=CC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine
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2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine
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2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine
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2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine
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2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine
Reactant of Route 6
2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine

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